
5-Bromo-4-chloro-2-(trifluoromethyl)quinazoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-4-chloro-2-(trifluoromethyl)quinazoline is a chemical compound with the CAS Number: 2089311-03-3 . It has a molecular weight of 311.49 . The compound is solid in physical form and is stored in a refrigerator .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H3BrClF3N2/c10-4-2-1-3-5-6 (4)7 (11)16-8 (15-5)9 (12,13)14/h1-3H . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a solid substance . It is stored at refrigerator temperatures .Aplicaciones Científicas De Investigación
Synthetic Chemistry and Biological Activity
Quinazoline derivatives, including those synthesized from 5-Bromo-4-chloro-2-(trifluoromethyl)quinazoline, have been investigated for their potential as antitumor and antimicrobial agents. For instance, the synthesis of 2-pyridylquinazoline derivatives has shown selective antibacterial activity against Gram-positive bacteria like S. aureus, indicating potential for further development as antimicrobial agents (Eweas, A. F., Abdallah, Qasem Mahmoud Aref, & Elbadawy, Mohamed, 2021). These findings suggest that modifications to the quinazoline core can yield compounds with significant biological activities.
EGFR-TK Imaging for Cancer Diagnostics
The development of rhenium and technetium complexes bearing quinazoline derivatives marks a significant advancement towards creating a biomarker for epidermal growth factor receptor tyrosine kinase (EGFR-TK) imaging. This application is crucial for diagnosing and monitoring the progression of cancers that overexpress EGFR. Labeling quinazoline derivatives with technetium-99m, a radioisotope, has shown promise in inhibiting EGFR autophosphorylation and A431 cell growth, demonstrating potential in cancer diagnostics (Fernandes, C., Santos, I. C., et al., 2008).
Antimalarial and Antibacterial Effects
Quinazoline derivatives synthesized from this compound have also been explored for their antimalarial and antibacterial effects. Studies have shown that certain derivatives possess suppressive activity against drug-sensitive lines of Plasmodium berghei in mice, albeit not as active as some benchmark compounds. This suggests potential for further optimization and development of quinazoline-based antimalarial agents (Elslager, E., et al., 1978).
Safety and Hazards
The compound has a GHS07 pictogram, indicating that it can be harmful if swallowed . The hazard statements include H302, which means harmful if swallowed . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305 (IF IN EYES), P351 (rinse cautiously with water for several minutes), and P338 (remove contact lenses if present and easy to do – continue rinsing) .
Propiedades
IUPAC Name |
5-bromo-4-chloro-2-(trifluoromethyl)quinazoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3BrClF3N2/c10-4-2-1-3-5-6(4)7(11)16-8(15-5)9(12,13)14/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZIYBKKSACUFIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)C(=NC(=N2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3BrClF3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.48 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

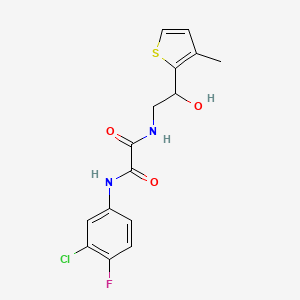
![2-(benzo[d]isoxazol-3-yl)-1-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)ethanone](/img/structure/B2755741.png)
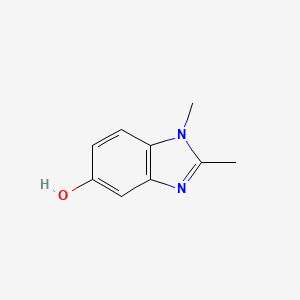


![N-[[4-(4-bromophenyl)-5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-3,5-dimethoxybenzamide](/img/structure/B2755748.png)
![Tert-butyl N-[(3S,4R)-4-(hydroxymethyl)piperidin-3-yl]carbamate](/img/structure/B2755750.png)
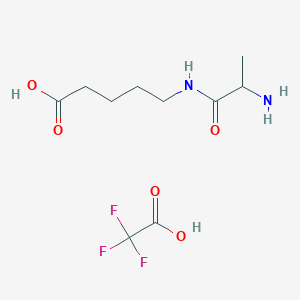
![(E)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide](/img/structure/B2755752.png)
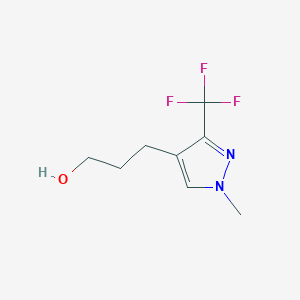
![4-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B2755754.png)
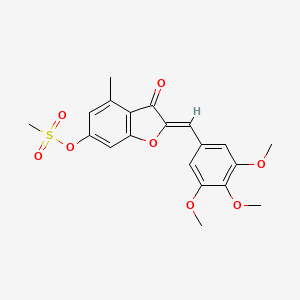

![N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3,4-dimethylbenzamide](/img/structure/B2755761.png)